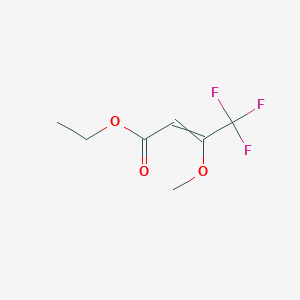
ethyl 4,4,4-trifluoro-3-methoxybut-2-enoate
Vue d'ensemble
Description
ethyl 4,4,4-trifluoro-3-methoxybut-2-enoate is a chemical compound characterized by the presence of a trifluoromethyl group attached to an acrylate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,4,4-trifluoro-3-methoxybut-2-enoate typically involves the reaction of ethyl acrylate with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: ethyl 4,4,4-trifluoro-3-methoxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted acrylates depending on the nucleophile used.
Applications De Recherche Scientifique
ethyl 4,4,4-trifluoro-3-methoxybut-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mécanisme D'action
The mechanism of action of ethyl 4,4,4-trifluoro-3-methoxybut-2-enoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug delivery systems. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
ethyl 4,4,4-trifluoro-3-methoxybut-2-enoate can be compared with other trifluoromethylated acrylates and methoxy-substituted acrylates:
Similar Compounds:
Uniqueness: The presence of both methoxy and trifluoromethyl groups in this compound imparts unique chemical and physical properties, such as increased stability and reactivity, making it distinct from its analogs .
Propriétés
Formule moléculaire |
C7H9F3O3 |
|---|---|
Poids moléculaire |
198.14 g/mol |
Nom IUPAC |
ethyl 4,4,4-trifluoro-3-methoxybut-2-enoate |
InChI |
InChI=1S/C7H9F3O3/c1-3-13-6(11)4-5(12-2)7(8,9)10/h4H,3H2,1-2H3 |
Clé InChI |
WLLCYFXBJYFXQQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C(C(F)(F)F)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














